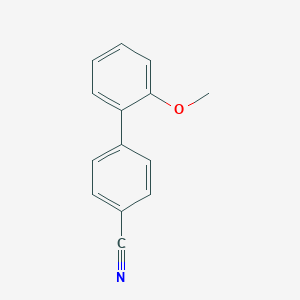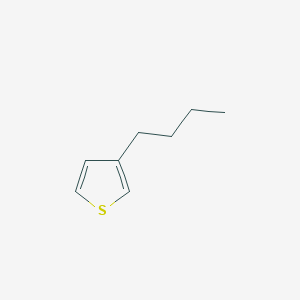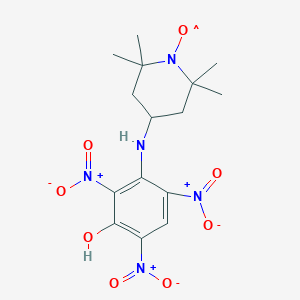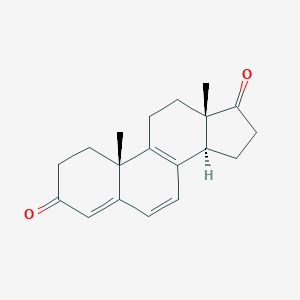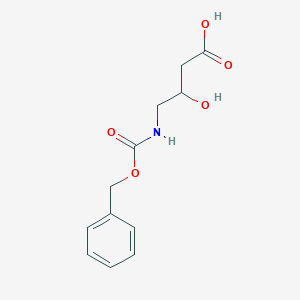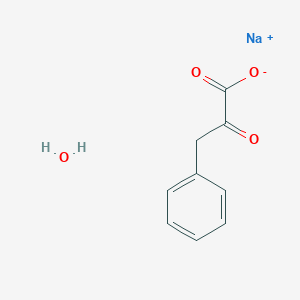![molecular formula C33H32N8O3 B039454 N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide CAS No. 121613-16-9](/img/structure/B39454.png)
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide, also known as CEP-28122, is a small-molecule inhibitor of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2). The compound has been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide inhibits JAK2 and TYK2 signaling pathways by binding to the ATP-binding site of the enzymes, which prevents their activation and subsequent downstream signaling. This leads to the inhibition of cytokine production and the suppression of the immune response and inflammation.
Biochemical and Physiological Effects:
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the suppression of the immune response and inflammation, and the reduction of disease severity in animal models of inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for JAK2 and TYK2, which allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, one limitation is that the compound is not suitable for use in clinical trials due to its poor pharmacokinetic properties, including low bioavailability and rapid clearance.
Orientations Futures
There are several future directions for the research and development of N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and suitability for clinical trials. Another direction is the investigation of the compound's potential therapeutic applications in other inflammatory and autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide and its effects on other signaling pathways and cellular processes.
Méthodes De Synthèse
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide is a synthetic compound that is produced through a multi-step chemical synthesis process. The synthesis involves the reaction of several intermediate compounds, including 4-(acridin-9-ylamino)aniline, 2-(4-isopropylphenyl)acetic acid, and 4-amino-1-methylpyrrole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. Preclinical studies have demonstrated that the compound can inhibit JAK2 and TYK2 signaling pathways, which are involved in the immune response and inflammation. In animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been shown to reduce disease severity and improve clinical symptoms.
Propriétés
Numéro CAS |
121613-16-9 |
|---|---|
Nom du produit |
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide |
Formule moléculaire |
C33H32N8O3 |
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C33H30N8O3/c1-40-18-20(34)15-28(40)33(44)38-23-16-29(41(2)19-23)32(43)35-17-30(42)36-21-11-13-22(14-12-21)37-31-24-7-3-5-9-26(24)39-27-10-6-4-8-25(27)31/h3-16,18-19H,17,34H2,1-2H3,(H,35,43)(H,36,42)(H,37,39)(H,38,44) |
Clé InChI |
SHYLQEAZPBLTPH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)C)N |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)C)N |
Synonymes |
4-(9-acridinylamino)-N-(4-(((4-amino-1-methylpyrrol-2-yl)carbonyl)amino)-1-methylpyrrol-2-carbonyl)glycylaniline NETGA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
